3-Hidroxil-N’-(4-metilbencilideno)benzhidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

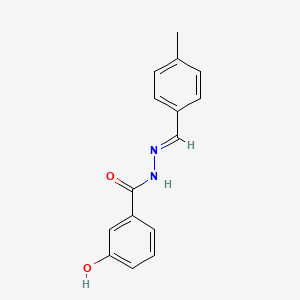

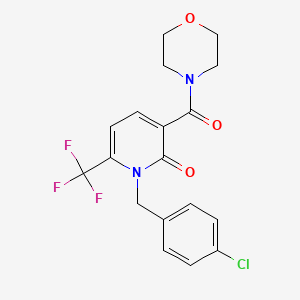

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.

BenchChem offers high-quality 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Precursor de la Combretastatina A-4: La 3-Hidroxil-N’-(4-metilbencilideno)benzhidrazida sirve como precursor para la síntesis de (Z)-combretastatina A-4, un fármaco anticancerígeno. Las combretastatinas son conocidas por su capacidad para interrumpir la vasculatura tumoral, lo que lleva a la regresión del tumor. Los investigadores exploran su potencial en la terapia del cáncer .

- Eliminación de Radicales Libres: El grupo hidroxilo del compuesto contribuye a su actividad antioxidante. Puede eliminar los radicales libres, protegiendo las células del estrés oxidativo. Los investigadores investigan su potencial como antioxidante natural .

- Inhibición de Mediadores Inflamatorios: La this compound puede modular las vías inflamatorias. Los investigadores estudian sus efectos sobre las citocinas, las enzimas y otros mediadores involucrados en la inflamación .

- Materia Prima para la Preparación de Morfina: Este compuesto sirve como una materia prima importante en la síntesis de morfina, un analgésico potente. Los investigadores exploran su papel en la producción de medicamentos basados en opioides .

- Fotosensibilizador: La PDT es un tratamiento contra el cáncer no invasivo que implica activar los fotosensibilizadores con luz. La this compound podría servir potencialmente como fotosensibilizador en la PDT, dirigiéndose selectivamente a las células cancerosas .

- Bloque de Construcción: Los químicos utilizan este compuesto como un bloque de construcción en la síntesis orgánica. Su porción de benzhidrazida puede modificarse para crear diversos ligandos para la química de coordinación, la catálisis y la ciencia de los materiales .

Investigación Anticancerígena

Propiedades Antioxidantes

Estudios Antiinflamatorios

Síntesis de Morfina

Terapia Fotodinámica (PDT)

Síntesis Orgánica y Diseño de Ligandos

Mecanismo De Acción

Mode of Action

The exact mode of action of 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide is currently unknown due to the lack of specific studies on this compound . .

Result of Action

One study suggests that similar compounds can be used as ligands for the fluorogen-activating protein fast in fluorescence microscopy .

Propiedades

IUPAC Name |

3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKWGBDQOLKCAW-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)

![N-[(4-chlorophenyl)methyl]-3-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide](/img/structure/B2459213.png)

![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)